molecular formula C14H15NO3S B4061466 N-(2-methoxy-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide

N-(2-methoxy-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide

Cat. No.: B4061466
M. Wt: 277.34 g/mol
InChI Key: JZNQQGICOWYTRN-UHFFFAOYSA-N
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Description

N-(2-methoxy-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide is a chemical compound that belongs to the class of naphthalenes It is characterized by the presence of a methoxy group and a methanesulfonamide group attached to a dihydroacenaphthylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide typically involves the reaction of 2-methoxy-1,2-dihydroacenaphthylene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The dihydroacenaphthylene core can be reduced to form a fully saturated acenaphthene derivative.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of acenaphthene derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(2-methoxy-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide involves its interaction with specific molecular targets. The methanesulfonamide group can form hydrogen bonds with biological macromolecules, potentially inhibiting their function. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2-dihydroacenaphthylen-5-yl)methanesulfonamide
  • 2-methoxy-1-naphthaldehyde
  • 7-methoxy-2-naphthol

Uniqueness

N-(2-methoxy-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide is unique due to the presence of both a methoxy group and a methanesulfonamide group on the dihydroacenaphthylene core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

N-(2-methoxy-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-18-14-11-8-4-6-9-5-3-7-10(12(9)11)13(14)15-19(2,16)17/h3-8,13-15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNQQGICOWYTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C2=CC=CC3=C2C1=CC=C3)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxy-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide
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N-(2-methoxy-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide
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N-(2-methoxy-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide
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